molecular formula C21H23NO3 B11114562 Ethyl 2,7,7-trimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-3-quinolinecarboxylate CAS No. 13337-65-0

Ethyl 2,7,7-trimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-3-quinolinecarboxylate

Cat. No.: B11114562
CAS No.: 13337-65-0
M. Wt: 337.4 g/mol
InChI Key: HMPNSVDJZAEYIL-UHFFFAOYSA-N
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Description

Ethyl 2,7,7-trimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-3-quinolinecarboxylate is a polycyclic quinoline derivative synthesized via a solvent-free Hantzsch-like reaction involving dimedone, acetophenone, aromatic aldehydes, and ammonium acetate, often catalyzed by L-glutamine . Its crystal structure (triclinic, space group P1) was resolved using single-crystal X-ray diffraction, with refinement via SHELXL software . Key structural features include a hydrogen-bonded chain motif involving N–H···O interactions and a puckered hexahydroquinoline ring system . The compound’s molecular formula is C21H25NO3 (Mr = 339.42), with lattice parameters a = 7.3523 Å, b = 9.6349 Å, c = 13.9495 Å, and angles α = 98.370°, β = 91.778°, γ = 106.291° .

Properties

CAS No.

13337-65-0

Molecular Formula

C21H23NO3

Molecular Weight

337.4 g/mol

IUPAC Name

ethyl 2,7,7-trimethyl-5-oxo-4-phenyl-6,8-dihydroquinoline-3-carboxylate

InChI

InChI=1S/C21H23NO3/c1-5-25-20(24)17-13(2)22-15-11-21(3,4)12-16(23)19(15)18(17)14-9-7-6-8-10-14/h6-10H,5,11-12H2,1-4H3

InChI Key

HMPNSVDJZAEYIL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C2CC(CC(=O)C2=C1C3=CC=CC=C3)(C)C)C

Origin of Product

United States

Preparation Methods

Reaction Conditions:

  • Reagents : Ethyl acetoacetate (40 mmol), benzaldehyde (40 mmol), dimedone (40 mmol), ammonium acetate (42 mmol).

  • Solvent : Methanol/toluene (1:1, 60 mL).

  • Temperature : Reflux (110°C).

  • Time : 24 hours.

  • Workup : Azeotropic distillation to remove toluene, followed by crystallization.

Key Observations:

  • The reaction proceeds via sequential Knoevenagel condensation, Michael addition, and cyclocondensation.

  • Yield : 92–96% for analogous compounds.

  • Mechanism :

    • Knoevenagel condensation : Benzaldehyde and ethyl acetoacetate form an α,β-unsaturated ketone.

    • Michael addition : Dimedone attacks the enone system.

    • Cyclization and dehydration : Ammonium acetate facilitates imine formation and aromatization.

Solvent-Free Three-Component Synthesis

A green chemistry approach eliminates solvents, using mechanochemical grinding at room temperature.

Procedure:

  • Reagents : Arylmethylidenepyruvic acid (1 mmol, derived from benzaldehyde and pyruvic acid), dimedone (1 mmol), ammonium acetate (2 mmol).

  • Conditions : Ground in a mortar for 1.5 hours.

  • Workup : Dissolved in ethanol/water (1:1), acidified to pH 2.5 with HCl, and filtered.

Advantages:

  • Yield : 92–98%.

  • Atom Economy : 85–90%, with water as the only byproduct.

  • Mechanism :

    • Enamine formation : Dimedone reacts with ammonium acetate to generate a nucleophilic enamine.

    • Michael addition : The enamine attacks arylmethylidenepyruvic acid.

    • Cyclization and decarboxylation : Intramolecular hemiacetal formation followed by dehydration.

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics, reducing time from hours to minutes.

Protocol:

  • Reagents : Ethyl acetoacetate, benzaldehyde, dimedone, ammonium acetate.

  • Solvent : Ethanol (10 mL).

  • Microwave Settings : 300 W, 100°C, 15 minutes.

  • Yield : 89–94% for related hexahydroquinolines.

Optimization Data:

ParameterConventional MethodMicrowave Method
Time24 hours15 minutes
Energy Consumption500 kJ/mol150 kJ/mol
Purity95%98%

Ultrasound-Promoted Synthesis

Ultrasound enhances mass transfer and reaction efficiency via cavitation.

Conditions:

  • Frequency : 40 kHz.

  • Temperature : 50°C.

  • Time : 30 minutes.

  • Yield : 90–93%.

Comparative Analysis:

MethodTimeYield (%)Energy Efficiency
Conventional24 h92Low
Microwave15 min94High
Ultrasound30 min93Moderate

Acid-Catalyzed Cyclocondensation

Strong acids like HCl or H<sub>2</sub>SO<sub>4</sub> facilitate cyclization in polar aprotic solvents.

Example:

  • Reagents : Ethyl acetoacetate (10 mmol), benzaldehyde (10 mmol), dimedone (10 mmol).

  • Catalyst : 10 mol% HCl.

  • Solvent : Acetic acid (20 mL).

  • Temperature : 80°C, 6 hours.

  • Yield : 88%.

Mechanistic Considerations and Byproduct Control

Critical Factors:

  • Base Selection : KH/KOH mixtures favor tetrahydroquinoline formation over quinoline byproducts.

  • Oxidation Control : Exclusion of air prevents over-oxidation to aromatic quinolines.

  • Steric Effects : Bulky substituents (e.g., 2,7,7-trimethyl groups) enhance regioselectivity during cyclization.

Side Reactions:

  • Quinoline Formation : Occurs at temperatures >120°C or prolonged reaction times.

  • Ester Hydrolysis : Mitigated by avoiding aqueous workup at high pH.

Scalability and Industrial Relevance

  • Batch Reactors : 10–100 kg batches achieved with 85–90% yield in pharmaceutical pilot plants.

  • Cost Analysis :

    ComponentCost (USD/kg)Contribution (%)
    Ethyl acetoacetate1235
    Dimedone1845
    Benzaldehyde815

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,7,7-trimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-3-quinolinecarboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce ketone groups to alcohols.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may yield alcohol derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of ethyl 2,7,7-trimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-3-quinolinecarboxylate as an anticancer agent. In vitro experiments demonstrated its effectiveness against various cancer cell lines:

  • MCF-7 Breast Cancer Cells : The compound exhibited a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM. Flow cytometry analysis indicated significant apoptosis induction.

Antimicrobial Properties

The compound has also shown promising antimicrobial activity against a range of pathogens. Its effectiveness varies among different bacteria:

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus16
Escherichia coli32
Bacillus subtilis8

These findings suggest that the compound could be developed into a therapeutic agent for treating bacterial infections.

Anti-inflammatory Effects

Research indicates that this compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6 in stimulated macrophages. This mechanism could be beneficial for conditions characterized by chronic inflammation.

Biological Mechanisms

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound activates caspases and alters mitochondrial membrane potential.
  • Cell Cycle Arrest : It interferes with cyclin-dependent kinases (CDKs), halting cell cycle progression.
  • Cytokine Modulation : By inhibiting NF-kB signaling pathways, it reduces inflammatory cytokine production.

Material Science Applications

In addition to its biological applications, this compound is being explored for its potential use in material science:

Organic Electronics

The unique electronic properties of quinoline derivatives make them suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research is ongoing to assess the efficiency and stability of devices incorporating this compound.

Case Studies

  • Anticancer Research Study : A study involving MCF-7 cells demonstrated that treatment with this compound resulted in significant apoptosis induction. The study utilized flow cytometry to analyze cell cycle phases post-treatment.
  • Antimicrobial Efficacy Study : In vitro tests were conducted to evaluate the antimicrobial activity against various pathogens. The results indicated effective inhibition of bacterial growth at varying MIC levels.

Mechanism of Action

The mechanism of action of Ethyl 2,7,7-trimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-3-quinolinecarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

  • Unlike the parent compound, this derivative may exhibit enhanced polarity, affecting solubility and crystallization behavior. It is commercially available for research applications .
  • Ethyl 4-(3-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate (CAS: Unspecified): The 3-hydroxyphenyl group enables additional hydrogen bonding via the –OH moiety, which could stabilize crystal packing or enhance biological interactions. Structural studies highlight distinct hydrogen-bonding networks compared to the non-hydroxylated parent compound .
  • This derivative is listed by suppliers with applications in medicinal chemistry .

Modifications to the Ethyl Ester Group

  • Ethyl 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate (CAS: 61905-90-6): This simpler analog lacks the 2-methyl and 4-phenyl groups, reducing steric hindrance. Its molecular formula is C14H17NO3 (Mr = 247.29), and it is used as a precursor in heterocyclic synthesis .
  • This compound is available for high-throughput screening in drug discovery .

Structural and Crystallographic Comparisons

Compound Molecular Formula Mr Crystal System Space Group Key Substituents Hydrogen Bonding Features
Parent Compound C21H25NO3 339.42 Triclinic P1 4-Phenyl, 2,7,7-trimethyl N–H···O chains, C–H···π interactions
4-(4-Fluorophenyl) Derivative C21H24FNO3 357.42 Not reported 4-Fluorophenyl Likely enhanced dipole interactions
4-(3-Hydroxyphenyl) Derivative C21H25NO4 355.43 Not reported 3-Hydroxyphenyl Additional O–H···O/N bonds
7,7-Dimethyl Analog C14H17NO3 247.29 Not reported None at C4 Reduced steric bulk

Biological Activity

Ethyl 2,7,7-trimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-3-quinolinecarboxylate is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of polyhydroquinoline derivatives characterized by a fused quinoline structure. Its molecular formula is C21H25NO3C_{21}H_{25}NO_3 and it features a phenyl ring and an ethyl ester group. The crystal structure reveals a sofa conformation of the hydropyridine ring with notable hydrogen bonding interactions that contribute to its stability in crystalline form .

Biological Activities

1. Antitumor Activity
Research indicates that derivatives of polyhydroquinolines exhibit potent antitumor effects. For instance, studies have shown that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest . Ethyl 2,7,7-trimethyl-5-oxo-4-phenyl has been noted for its potential in targeting specific cancer types.

2. Antimicrobial Properties
The compound has demonstrated significant antibacterial and antifungal activities. In vitro studies revealed effectiveness against various pathogenic strains, suggesting its potential as a lead compound for developing new antimicrobial agents .

3. Anti-HIV Activity
Several studies have highlighted the anti-HIV properties of related compounds in the quinoline family. These compounds interfere with viral replication and exhibit cytotoxic effects on HIV-infected cells . Ethyl 2,7,7-trimethyl-5-oxo-4-phenyl may share similar mechanisms.

4. Other Pharmacological Activities
Additional pharmacological properties include anti-inflammatory and analgesic effects. The compound's ability to modulate inflammatory pathways has been documented in several experimental models .

Case Studies

  • Antitumor Efficacy
    A study evaluated the antitumor activity of ethyl 2,7,7-trimethyl-5-oxo-4-phenyl in human cancer cell lines. The results indicated a dose-dependent inhibition of cell growth with IC50 values comparable to established chemotherapeutic agents.
  • Antimicrobial Testing
    In a comparative study against standard antibiotics, ethyl 2,7,7-trimethyl-5-oxo-4-phenyl showed superior efficacy against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus), reinforcing its potential as an antimicrobial agent.

Synthesis Methods

The synthesis of ethyl 2,7,7-trimethyl-5-oxo-4-phenyl involves a multi-step process typically starting from readily available precursors like dimethylcyclohexanedione and benzaldehyde under acidic conditions. The reaction conditions and purification steps are crucial for obtaining high yields and purity .

Data Summary

Activity TypeMechanism/EffectReferences
AntitumorInduces apoptosis; inhibits cell proliferation
AntimicrobialEffective against MRSA and other pathogens
Anti-HIVInterferes with viral replication
Anti-inflammatoryModulates inflammatory pathways

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